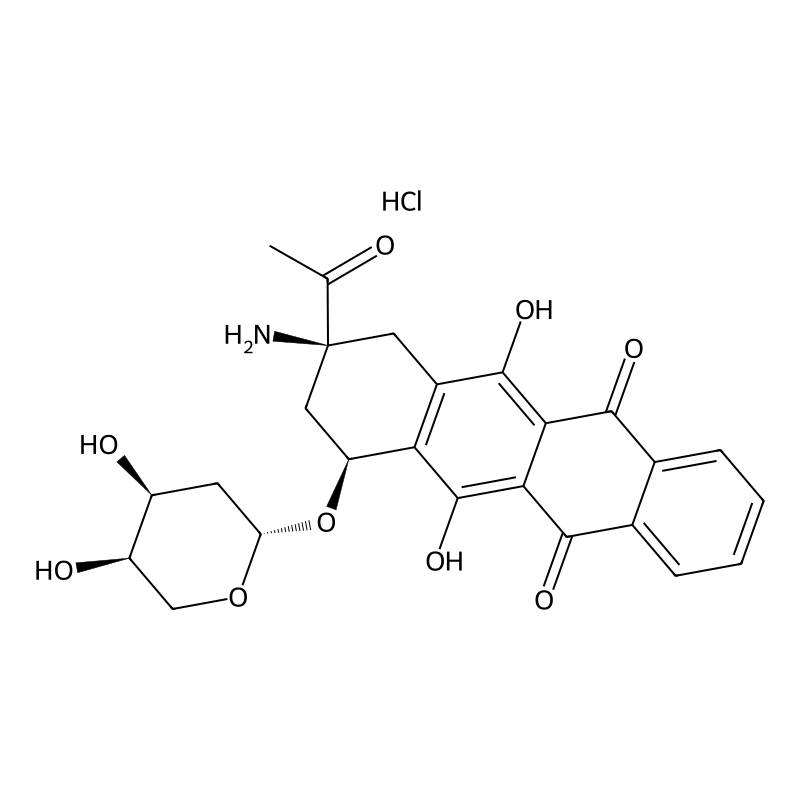

Amrubicin hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Amrubicin hydrochloride mechanism of action topoisomerase II inhibition

Detailed Mechanism of Topoisomerase II Inhibition

Amrubicin exerts its cytotoxic effect primarily by disrupting the function of Topo II, an essential enzyme that manages DNA topology during replication and transcription [1] [2].

- Stabilization of the Cleavable Complex: Topo II normally creates transient double-strand breaks in DNA, passes another DNA segment through the break, and then reseals the break. Amrubicin, after intercalating into DNA, stabilizes the intermediate "cleavable complex" where Topo II is covalently bound to the broken DNA ends. This stabilization prevents the enzyme from re-ligating the DNA strands [1] [3].

- Conversion to Lethal Lesions: The stabilized complex is a reversible lesion. However, when a advancing DNA replication fork collides with this complex, it is converted into irreversible, permanent double-strand breaks [4]. This extensive DNA damage ultimately triggers programmed cell death, or apoptosis [1].

The following diagram illustrates this core mechanism and its consequences.

Metabolic Activation and Tissue Distribution

A critical aspect of amrubicin's action is its role as a prodrug [5].

- Activation to Amrubicinol: The cytoplasmic enzyme carbonyl reductase reduces the C-13 ketone group of amrubicin to a hydroxyl group, forming the active metabolite amrubicinol [1] [6].

- Superior Cytotoxicity: Unlike metabolites of older anthracyclines, amrubicinol is significantly more cytotoxic than the parent drug [6].

- Selective Distribution: Studies in mouse models show that after amrubicin administration, tumor tissues accumulate higher levels of amrubicinol than several non-tumor tissues, including the heart. This selective distribution is thought to contribute to its potent antitumor efficacy while potentially mitigating cardiotoxicity compared to doxorubicin [6].

Experimental Models and Protocols

Key insights into amrubicin's activity and combinations come from standard preclinical in vitro and in vivo models.

- In Vitro Cytotoxicity Assay: The MTT assay or clonogenic survival assay is commonly used. Cells (e.g., SCLC line SBC-3) are exposed to amrubicin and its metabolite for 24-72 hours. Amrubicinol typically demonstrates IC50 values 18-220 times lower than amrubicin itself [6].

- Drug Combination Studies (Isobologram/Combination Index): To evaluate synergy with other agents (e.g., cisplatin, irinotecan), cells are treated with serial dilutions of single drugs and combinations. Data is analyzed using the combination index (CI) method where CI<1 indicates synergy, CI=1 additivity, and CI>1 antagonism. Amrubicin shows synergy with cisplatin and irinotecan, but antagonism with gemcitabine [6].

- In Vivo Xenograft Models: Immunodeficient mice implanted with human tumor xenografts (e.g., lung cancer models) are treated with amrubicin (e.g., 25 mg/kg intravenously). Efficacy is evaluated by measuring tumor volume regression over time and correlating it with intratumoral concentrations of amrubicinol [6].

Comparison with Other Anthracyclines & Clinical Relevance

Amrubicin has distinct pharmacological and clinical profiles compared to classic anthracyclines like doxorubicin.

| Characteristic | Amrubicin | Doxorubicin |

|---|---|---|

| DNA Binding Affinity | ~7-fold lower than doxorubicin [1]. | High [1]. |

| Key Active Metabolite | Amrubicinol (more potent) [6]. | Doxorubicinol (less potent) [6]. |

| Primary Dose-Limiting Toxicity | Myelosuppression (neutropenia) [1]. | Cumulative cardiotoxicity [6] [5]. |

| Cardiotoxicity Potential | Lower in chronic animal models [6]. | High, a major clinical limitation [6] [5]. |

| Activity in Resistant Models | Retains activity in some cells resistant to other anthracyclines [3]. | Subject to common resistance mechanisms [3]. |

- Role in Small-Cell Lung Cancer (SCLC): Amrubicin is approved in Japan for SCLC and NSCLC. In relapsed SCLC, its efficacy is notable in both chemotherapy-sensitive and chemotherapy-refractory patients, with the latter being particularly challenging to treat [6].

- Overcoming Resistance: Amrubicin can evade some common drug-resistance mechanisms, such as efflux pumps, and its potent Topo II inhibition allows it to remain effective in certain cell lines resistant to doxorubicin or etoposide [6] [3].

References

- 1. : Uses, Interactions, Amrubicin | DrugBank Online Mechanism of Action [go.drugbank.com]

- 2. A Mini Review of Novel Topoisomerase II Inhibitors as ... [mdpi.com]

- 3. What is the mechanism ? of Amrubicin Hydrochloride [synapse.patsnap.com]

- 4. Mechanism of action of DNA topoisomerase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 5. Amrubicin - an overview [sciencedirect.com]

- 6. Review of the Management of Relapsed Small-Cell Lung Cancer with... [pmc.ncbi.nlm.nih.gov]

Amrubicin pharmacokinetics absorption distribution metabolism excretion

Amrubicin Pharmacokinetics (ADME) Summary

| Parameter | Findings / Value | Key Context & Notes |

|---|---|---|

| Absorption | IV administration; Peak amrubicinol (active metabolite) in plasma: 0-1 hour post-dose [1] | N/A (intravenous bolus administration [2]) |

| Distribution | Volume of Distribution: Moderate (~1.4 x total body water) [1] | Significant distribution into Red Blood Cells (RBCs) [1]. Amrubicinol RBC AUC 2.5 to 57.9x higher than in plasma [1]. |

| Protein Binding: 82.0-85.3% (normal hepatic function); 91.3-97.1% (hepatic impairment) [1] | Higher binding observed in patients with impaired liver function [1]. | |

| Metabolism | Primary Pathway: Reduction to amrubicinol by cytoplasmic carbonyl reductase [1] | Amrubicinol is 18- to 220-fold more potent than parent drug [1]. |

| Secondary Pathways: NADPH-P450 reductase, NADPH-quinone oxidoreductase [1] | 12+ minor metabolites identified [1]. | |

| Excretion | Half-life: 20-30 hours [1] | Biphasic pattern observed in animal studies [1]. |

| Route: Primarily hepatobiliary; Urinary excretion: 2.7-19.6% of dose [1] | Urinary excretion of amrubicinol ~10x greater than amrubicin [1]. Enterohepatic recycling occurs [1]. | |

| Total Clearance: Low (22% of total liver blood flow) [1] | Supports need for dose adjustment in hepatic impairment [3]. |

Metabolic Pathway and Experimental Workflow

The metabolism of amrubicin is crucial for its efficacy. The following diagram illustrates its primary metabolic activation pathway and the key enzymes involved.

Amrubicin is primarily activated to amrubicinol by carbonyl reductase, with minor pathways involving other enzymes [1].

For researchers designing pharmacokinetic studies, the methodology from clinical trials in specific populations provides a robust experimental model. The diagram below outlines a key study workflow investigating amrubicin pharmacokinetics in patients with impaired hepatic function.

Experimental workflow for a pharmacokinetic study of amrubicin in patients with impaired hepatic function, utilizing LC-MS/MS and non-compartmental analysis [3].

Key Technical and Clinical Considerations

Dosage and Toxicity: The dose-limiting toxicity is myelosuppression, primarily neutropenia [1] [2]. Dose adjustments are often necessary; one study reduced the dose from 45 mg/m² to 35-40 mg/m² after cycle 2 due to high hematologic toxicity [2]. Genetic polymorphisms (e.g., ABCB1 C3435T) may predict severe neutropenia [1].

Hepatic Impairment: Pharmacokinetics are altered in patients with liver dysfunction. These patients showed longer terminal half-lives for both amrubicin and amrubicinol [3]. With adjusted dosing, exposure levels can be managed to fall within the range observed in patients with normal liver function [3].

Cardiotoxicity Profile: As an anthracycline, cardiotoxicity is a concern. However, preclinical data suggests amrubicin is less cardiotoxic than doxorubicin, a common anthracycline [2]. The active metabolite, amrubicinol, is a secondary alcohol metabolite, which for earlier anthracyclines was linked to cardiac toxicity [1].

References

Amrubicin pharmacodynamics in vitro cell growth inhibition

Synergistic Drug Combinations

The growth-inhibitory effects of amrubicin can be significantly enhanced when combined with other agents. The following diagram illustrates the experimental workflow used to identify and validate these synergistic interactions.

Experimental workflow for synergistic drug combination screening.

Research using the Combination Index (CI) method of Chou and Talalay has identified several synergistic and antagonistic partners for amrubicin/amrubicinol [1]. The table below categorizes these findings.

| Interaction | Combination Agent | Notes / Context |

|---|---|---|

| Synergistic | Cisplatin [1] | - |

| Synergistic | Irinotecan [1] | - |

| Synergistic | Gefitinib [1] | Particularly in A549 cells (K-ras mutation, wild-type EGFR) [2]. |

| Synergistic | Trastuzumab [1] | - |

| Synergistic | Erlotinib [2] | Particularly in A549 cells (K-ras mutation, wild-type EGFR). |

| Additive | Vinorelbine [1] | CI values ~1. |

| Antagonistic | Gemcitabine [1] | CI values >1. |

Mechanism of Synergy with Targeted Agents

A key mechanistic insight involves the synergy between amrubicin and Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR-TKIs) like gefitinib and erlotinib in specific genetic contexts.

- Genetic Context: This synergism was observed in A549 lung adenocarcinoma cells, which harbor a K-ras mutation and wild-type EGFR genes [2].

- Proposed Mechanism: In these cells, EGFR-TKIs at clinically achievable concentrations were found to suppress the activity of Akt, a key pro-survival signaling protein. The suppression of the Akt pathway sensitizes the cells to the cytotoxic effects of amrubicin [2].

- Experimental Confirmation: Knocking down K-ras expression with siRNA interfered with both the suppression of Akt by EGFR-TKIs and the synergistic growth inhibition, indicating that the presence of the K-ras mutation is a critical factor for this drug interaction [2].

Key Experimental Protocols

To replicate these findings, you can adapt the following standard protocols from the cited research.

Cell Growth Inhibition Assay (MTT / WST-1)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of amrubicin and to test drug combinations [1] [2].

- Cell Seeding: Plate cells in 96-well plates at a density of 10⁴ cells per well in 100 µL of culture medium.

- Drug Treatment: After 24 hours, add experimental media containing a serial dilution of the drug(s). For combination studies, use a fixed ratio of the two agents' IC₅₀ values.

- Incubation: Incubate the plates for 72 hours at 37°C in 5% CO₂.

- Viability Measurement:

- Add 10 µL of MTT solution (5 mg/mL) or the tetrazolium salt WST-1 to each well.

- Incubate for several hours (3-4 hours for MTT) to allow formazan crystal formation.

- For MTT, solubilize the crystals by adding 100 µL of 0.04N HCl in 2-propanol.

- Absorbance Reading: Measure the absorbance at 570 nm (reference 650 nm) using a plate reader. The IC₅₀ is the drug concentration that reduces cell viability by 50% compared to the untreated control.

Analysis of Drug Synergy (Combination Index)

This method quantifies the interaction between two drugs [1].

- Data Input: Input the dose and effect data from the growth inhibition assay for each drug alone and in combination into software like CompuSyn.

- CI Calculation: The software calculates the Combination Index (CI) based on the method of Chou and Talalay.

- CI < 1 indicates Synergism

- CI = 1 indicates Additive effect

- CI > 1 indicates Antagonism

Apoptosis Detection by Annexin V Staining

This protocol confirms the induction of apoptosis following drug treatment [2].

- Cell Treatment: Plate cells at a high density (e.g., 10⁶ cells/well in a 6-well plate) and treat with the desired drugs for 24 hours.

- Cell Staining: Harvest the cells and stain them with Annexin V-FITC according to the manufacturer's instructions. Propidium iodide (PI) is often used concurrently to distinguish early apoptotic (Annexin V+/PI-) from late apoptotic/necrotic (Annexin V+/PI+) cells.

- Flow Cytometry: Analyze the stained cells immediately using a flow cytometer to quantify the percentage of apoptotic cells.

References

Amrubicin metabolite amrubicinol activation pathway

Metabolic Activation and Quantitative Disposition

The following table summarizes the key steps and quantitative data related to the activation and disposition of amrubicin and amrubicinol.

| Aspect | Description | Key Quantitative Data / Notes |

|---|---|---|

| Activation Reaction | Enzymatic reduction of the C-13 carbonyl group on amrubicin to a hydroxyl group, forming amrubicinol [1] [2]. | |

| Primary Enzyme | Cytoplasmic carbonyl reductase [2]. | Other contributing enzymes include NADPH-P450 reductase and quinone oxidoreductase [2]. |

| Potency of Metabolite | Amrubicinol is the primary driver of antitumor activity [1]. | 10- to 100-fold more cytotoxic than the parent drug, amrubicin [3] [1]. |

| Pharmacokinetics in Patients | Data from lung cancer patients receiving 45 mg/m² amrubicin daily for 3 days [3]. | • Amrubicin AUC: 13,490 ng·h/mL • Amrubicinol AUC: 2,585 ng·h/mL • AUC Ratio (Amrubicinol/Amrubicin): 15.1 ± 4.6% | | Tumor-Selective Disposition | Higher conversion to and retention of amrubicinol in tumor tissue compared to normal tissues [4] [5]. | Good correlation between amrubicinol tumor levels and in vivo efficacy in human tumor xenograft models [4]. |

The metabolic activation pathway and its significance for amrubicin's action can be visualized as follows:

The metabolic activation of amrubicin to amrubicinol and its primary mechanism of action.

Mechanism of Action and Apoptotic Pathway

Once formed, amrubicinol exerts its potent cytotoxic effect through a defined mechanism that ultimately triggers programmed cell death.

- Primary Molecular Target: Both amrubicin and amrubicinol inhibit topoisomerase II, a nuclear enzyme essential for DNA replication and transcription [1] [2] [6]. They stabilize the transient "cleavable complex" between topoisomerase II and DNA, preventing the re-ligation of DNA strands and resulting in double-stranded DNA breaks [1] [2] [6].

- Induction of Apoptosis: The DNA damage from this process initiates apoptosis. In human leukemia U937 cells, treatment with amrubicin/amrubicinol led to:

Research indicates that while amrubicin induces apoptosis, its specific pathway may differ from other topoisomerase II inhibitors like etoposide or daunorubicin, as suggested by varying effects in the presence of the inhibitor oligomycin [1]. A recent 2024 study also found that amrubicin can inhibit the PI3K/AKT signaling pathway by activating PTEN, inducing apoptosis even in temozolomide-resistant glioma cells [7].

The key molecular events in apoptosis induced by amrubicinol are summarized below:

Key events in amrubicinol-induced apoptosis, involving mitochondrial damage and caspase activation.

Experimental Evidence and Research Methods

Key experimental approaches for studying amrubicin's activation and action include:

| Objective | Common Experimental Methodologies | Key Measurements & Observations |

|---|

| Pharmacokinetic Profiling | • Administer amrubicin to patients or animals. • Collect serial blood samples. • Quantify drug and metabolite using High-Performance Liquid Chromatography (HPLC) [3]. | • Plasma concentration-time curves. • Area Under the Curve (AUC) for amrubicin and amrubicinol. • Apparent Clearance (CLapp) and half-life [3]. | | Assessing Cellular Uptake & Distribution | • Incubate drugs with cancer cell lines (e.g., P388 leukemia cells). • Separate nuclear and cytoplasmic fractions. • Measure drug concentrations in each fraction [5]. | • Intracellular concentration of amrubicin vs. amrubicinol. • Subcellular localization (e.g., only ~10-20% of amrubicin/amrubicinol in nucleus vs. 70-80% of doxorubicin) [5]. | | Analyzing Apoptosis & Cell Death | • Treat cells (e.g., U937) and analyze via flow cytometry. • Use propidium iodide staining for cell cycle (sub-G1 peak) analysis. • Measure caspase activity with fluorogenic substrates (e.g., Ac-DEVD-MCA for caspase-3/7). • Assess mitochondrial membrane potential with dyes like rhodamine 123 [1]. | • Percentage of cells in sub-G1 phase. • Increase in caspase-3/7 activity. • Loss of mitochondrial membrane potential. | | Evaluating In Vivo Efficacy & Metabolism | • Use human tumor xenograft models in nude mice. • Administer amrubicin and analyze tumor and tissue homogenates for amrubicinol levels [4]. | • Tumor growth inhibition. • Correlation between amrubicinol concentration in tumor tissue and in vivo efficacy [4]. |

The collective data from these studies show that amrubicin's activity is largely dependent on its conversion to amrubicinol. The tumor-selective metabolism and disposition of amrubicinol contribute to its efficacy and potentially lower toxicity profile compared to traditional anthracyclines [1] [4].

References

- 1. Amrubicin induces apoptosis in human tumor cells ... [pmc.ncbi.nlm.nih.gov]

- 2. Amrubicin: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Pharmacokinetics of Amrubicin and Its Active Metabolite ... [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo efficacy and tumor-selective metabolism of ... [pubmed.ncbi.nlm.nih.gov]

- 5. Uptake and Intracellular Distribution of Amrubicin, a Novel ... [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Amrubicin Hydrochloride? [synapse.patsnap.com]

- 7. Amrubicin encapsulated PLGA NPs inhibits the PI3K/AKT ... [iopscience.iop.org]

Amrubicin DNA intercalation and double-strand break mechanisms

Mechanism of Action: Intercalation and Strand Breakage

Amrubicin and its active metabolite, amrubicinol, cause cell death through a multi-step process that disrupts DNA integrity and function [1] [2].

The following diagram illustrates the core mechanism:

Core mechanism of amrubicin-induced apoptosis

DNA Intercalation: The planar structure of amrubicin allows it to insert itself between the base pairs of the DNA double helix [1]. This intercalation causes structural changes to the DNA and is a key initial step in the drug's action. Compared to doxorubicin, amrubicin has a 7-fold lower DNA binding affinity, meaning higher concentrations are needed for this effect, which may influence its intracellular distribution and toxicity profile [1].

Inhibition of Topoisomerase II: A more critical mechanism is the potent inhibition of topoisomerase II (Topo II), an enzyme essential for DNA replication and transcription [1] [2]. Amrubicin and amrubicinol stabilize the cleavable Topo II-DNA complex, preventing the enzyme from resealing the DNA strands after its normal action [1]. This results in the generation of permanent protein-associated double-strand breaks (DSBs) [3] [4] [5].

Selective Targeting: Evidence suggests amrubicin may selectively target nuclear matrix-bound Topo II, which organizes DNA into chromatin loops [4]. This selective action primarily generates large DNA fragments (>50 kb), in contrast to drugs like etoposide and daunorubicin that cause widespread, generalized DNA damage [4].

Quantitative Data and Experimental Evidence

The tables below summarize key quantitative findings from preclinical and clinical studies.

Table 1: Preclinical Cytotoxicity and Enzymatic Activity

| Parameter / Agent | Amrubicin | Amrubicinol | Etoposide | Daunorubicin |

|---|---|---|---|---|

| Cytotoxicity (EC₅₀ in MV4-11 cells) | ~0.7 μM [4] | 5-100x more active than amrubicin [6] | ~1.8 μM [4] | ~0.2 μM [4] |

| Inhibition of Purified Human Topo II (IC₅₀) | 20 μM [4] | Information Not Specified | 750 μM [4] | 4 mM [4] |

| Primary Mechanism Correlation | DSBs correlate with SCE, mutations, cytotoxicity [3] | DSBs correlate with SCE, mutations, cytotoxicity [3] | Extensive DNA fragmentation (1-50 kb) [4] | Extensive DNA fragmentation (1-50 kb) [4] |

Table 2: Clinical Pharmacokinetics and Toxicity Correlations

| Aspect | Key Findings |

|---|---|

| Pharmacokinetics | Plasma AUC of amrubicinol is ~10-fold lower than amrubicin. Amrubicinol accumulates in RBCs (AUC 2.5-57.9x higher than in plasma) [1]. |

| Metabolism | Primarily reduced to amrubicinol by cytoplasmic carbonyl reductase. Also metabolized by NQO1 and NADPH-P450 reductase [1] [2]. |

| Toxicity Correlation | Higher Cₘₐₓ and AUC of amrubicinol correlate with severe neutropenia [7]. NQO1 C609T polymorphism is linked to increased hematological toxicity [2] [7]. |

Detailed Experimental Protocols

To investigate amrubicin's mechanisms, researchers use specific laboratory methods.

1. Cell Proliferation Assay & Multiple Drug Effect Analysis

- Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of amrubicin and analyze its synergistic effects with other drugs.

- Methodology:

- Plate cells in 96-well microplates and allow them to adhere for 24 hours [6].

- Expose cells to serial dilutions of amrubicin, amrubicinol, and other agents, both individually and in combination at fixed concentration ratios [6].

- After a 72-hour (3-day) incubation, measure cell viability using colorimetric reagents like WST-1 or AlamarBlue [6].

- Calculate IC₅₀ values and analyze drug interactions using the Chou and Talalay's Combination Index (CI) method, where CI < 1 indicates synergy, CI = 1 additivity, and CI > 1 antagonism [6].

2. Analysis of DNA Strand Breaks

- Purpose: To detect and quantify amrubicin-induced DNA single-strand breaks (SSBs) and double-strand breaks (DSBs).

- Methodology:

3. Assessing In Vivo Antitumor Efficacy

- Purpose: To evaluate the antitumor activity of amrubicin in a live animal model.

- Methodology:

- Establish human tumor xenografts in athymic nude mice by implanting cancer cells or tissue fragments subcutaneously [6].

- Randomize mice bearing tumors of a specific volume (e.g., 100-300 mm³) into control and treatment groups [6].

- Administer amrubicin intravenously at its maximum tolerated dose (e.g., 25 mg/kg for mice) and monitor tumor dimensions over time [6].

- Calculate tumor volume using the formula: (smaller diameter)² × (larger diameter) / 2 [6].

Clinical and Research Implications

The unique mechanistic profile of amrubicin has several important implications:

- Reduced Cardiotoxicity: Amrubicin is designed to be less cardiotoxic than traditional anthracyclines like doxorubicin, partly due to lower DNA binding affinity and different metabolic pathways [2] [7].

- Synergistic Combinations: Preclinical studies show amrubicin acts synergistically with cisplatin, irinotecan, and targeted agents like trastuzumab, but may be antagonistic with gemcitabine [6].

- Overcoming Resistance: Recent research explores amrubicin encapsulated in nanoparticles to inhibit the PI3K/AKT signaling pathway, showing promise in overcoming temozolomide resistance in glioma models [8].

References

- 1. Amrubicin: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Amrubicin - an overview [sciencedirect.com]

- 3. Correlations between intercalator-induced DNA strand ... [pubmed.ncbi.nlm.nih.gov]

- 4. Amrubicin Targets Nuclear Matrix-Bound Topoisomerase II ... [sciencedirect.com]

- 5. DNA double-stranded breaks in mammalian cells ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amrubicin, a novel 9‐aminoanthracycline, enhances the ... [pmc.ncbi.nlm.nih.gov]

- 7. Amrubicin: potential in combination with cisplatin or ... [pmc.ncbi.nlm.nih.gov]

- 8. Amrubicin encapsulated PLGA NPs inhibits the PI3K/AKT ... [pubmed.ncbi.nlm.nih.gov]

Amrubicin cytochrome P450 reductase NQO1 metabolism

Metabolic Pathways and Key Enzymes

Amrubicin undergoes complex biotransformation via distinct pathways and enzymes detailed in the table below.

| Metabolic Pathway | Primary Enzyme(s) Involved | Reaction Type | Key Product(s) | Biological Consequence |

|---|---|---|---|---|

| C-13 Carbonyl Reduction | Carbonyl Reductase (CBR) [1] [2] | Two-electron reduction | Amrubicinol (active metabolite) | Potent topoisomerase II inhibition; primary antitumor activity [3] [4] |

| Quinone Reduction (Two-electron) | NAD(P)H Quinone Oxidoreductase 1 (NQO1) [3] [2] [5] | Two-electron reduction | Amrubicin hydroquinone | Potential protective role; bypasses semiquinone and ROS formation [3] [6] |

| Quinone Reduction (One-electron) | NADPH-Cytochrome P450 Reductase (P450OR) [3] | One-electron reduction | Amrubicin semiquinone radical | Redox cycling; generates superoxide, contributing to oxidative stress and hematological toxicity [3] [7] |

| Reductive Deglycosylation | NQO1, P450 Reductase (in microsomes) [2] | Sugar moiety cleavage | Deamino metabolites (e.g., 9-deaminoamrubicin) | Metabolic inactivation and clearance from tissues like the heart [7] |

The interplay of these metabolic pathways is visualized in the following workflow:

Amrubicin metabolic pathways determine therapeutic and toxic outcomes.

Quantitative Pharmacokinetic and Enzyme Data

The quantitative relationships between amrubicin, its metabolites, and key enzymes are critical for predicting efficacy and toxicity.

Table 1: Key Pharmacokinetic Parameters of Amrubicin and Amrubicinol

| Parameter | Amrubicin | Amrubicinol (Active Metabolite) |

|---|---|---|

| Relative Cytotoxic Potency | Baseline (prodrug) | 10- to 100-fold more active than amrubicin [3] [1] |

| Typical Plasma AUC (at 45 mg/m²/day x 3) | 13.490 μg·h/mL [1] | 2.585 μg·h/mL [1] |

| Apparent Total Clearance | 15.4 L/h (high inter-individual variability, CV=49.8%) [1] | - |

| Elimination Half-Life (T½) | 7.1 ± 1.3 hours [1] | 18.0 ± 3.0 hours [1] |

| Correlation with Toxicity | - | Cmax and AUC correlate with severity of neutropenia [1] |

Table 2: Enzyme Kinetics and Genetic Polymorphism Impact

| Enzyme / Genetic Factor | Role in Amrubicin Metabolism | Key Experimental Findings / Impact |

|---|---|---|

| NQO1 (NAD(P)H Quinone Oxidoreductase 1) | Two-electron reduction of quinone moiety; may be protective [3] [2] | Metabolism inhibited by dicoumarol (selective inhibitor) [3] [2] |

| NQO1 Polymorphism (C609T, Pro187Ser) | Leads to a destabilized enzyme with rapid degradation [3] [5] | T/T genotype: Unstable protein, low enzyme activity; significant correlation with reduced hematological toxicity [3] [5] |

| Carbonyl Reductase | Two-electron reduction of C-13 carbonyl to form amrubicinol [1] [2] | Reaction inhibited by quercetin [2] |

| NADPH-Cytochrome P450 Reductase | One-electron reduction of quinone moiety, leading to redox cycling [3] [2] | Generates semiquinone radical anions; associated with oxidative stress [3] |

Key Experimental Protocols

To study amrubicin metabolism, robust and validated experimental methods are required.

In Vitro Metabolism Using Liver Fractions

- Objective: To identify primary metabolic routes and responsible enzymes [2]

- Protocol:

- Incubation System: Use human or rat liver microsomes (for P450 reductase activity) or cytosol (for NQO1 and carbonyl reductase activity) [2]

- Reaction Mix: Incubate amrubicin with liver fraction in appropriate buffer (e.g., potassium phosphate) containing NADPH as a cofactor [2]

- Enzyme Inhibition: Incorporate selective inhibitors to pinpoint enzyme contributions:

- Analysis: Quantify parent drug and metabolites (amrubicinol, deamino derivatives) using High-Performance Liquid Chromatography (HPLC) with fluorescence detection [1] [5]

Pharmacogenomic Analysis of NQO1 C609T

- Objective: To correlate patient genotype with pharmacokinetics and toxicity [5]

- Protocol:

- DNA Extraction: Isolate genomic DNA from patient peripheral blood samples using a commercial kit [5]

- Genotyping: Use TaqMan-based real-time PCR to assay the C609T (rs1800566) single nucleotide polymorphism (SNP) [5]

- PK/PD Correlation: Administer amrubicin (e.g., 30 or 40 mg/m²/day for 3 days). Collect plasma samples at specified times (e.g., 24h post-dose on days 2 and 4). Measure plasma concentrations of amrubicin and amrubicinol via HPLC. Compare metabolite levels and incidence of hematological toxicities (neutropenia, leukopenia) across different genotypes (C/C, C/T, T/T) [5]

Clinical and Developmental Implications

Understanding amrubicin metabolism has direct practical consequences:

- Managing Hematological Toxicity: The strong link between amrubicinol exposure and severe neutropenia suggests that therapeutic drug monitoring could be beneficial [1]. The NQO1 C609T genotype may serve as a predictive biomarker for toxicity risk, allowing for personalized dosing [3] [5]

- Explaining Cardiotoxicity Profile: Lower cardiotoxicity of amrubicin compared to doxorubicin is attributed to lower accumulation in the heart and the formation of inactive metabolites like 9-deaminoamrubicin that readily diffuse out of cardiac tissue [7]

- Guiding Drug Combinations: In vitro studies show that cisplatin does not influence the metabolic rates of amrubicin or amrubicinol in human liver fractions, supporting the pharmacokinetic feasibility of this common combination therapy [2]

References

- 1. Amrubicin: potential in combination with cisplatin or ... [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the enzymes involved in the in vitro ... [pubmed.ncbi.nlm.nih.gov]

- 3. Amrubicin - an overview [sciencedirect.com]

- 4. Amrubicin induces apoptosis in human tumor cells ... [pmc.ncbi.nlm.nih.gov]

- 5. C609T Polymorphism of NADPH Quinone Oxidoreductase 1 ... [pmc.ncbi.nlm.nih.gov]

- 6. The diverse functionality of NQO1 and its roles in redox ... [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic Characterization of Amrubicin Cardiac ... [sciencedirect.com]

Amrubicin preclinical development and discovery

Mechanism of Action and Metabolic Activation

Amrubicin's cytotoxic activity involves a well-defined mechanism of action and metabolic activation, which you can see in the diagram below.

Amrubicin is metabolically activated to its more potent form, amrubicinol, which then exerts its cytotoxic effects.

Quantitative Preclinical Efficacy Data

The tables below summarize key quantitative data from foundational preclinical studies on amrubicin and amrubicinol.

Table 1: In Vitro Cytotoxic Activity (IC₅₀) of Amrubicin and Amrubicinol [1]

| Cell Line | Cancer Type | Amrubicin IC₅₀ (nM) | Amrubicinol IC₅₀ (nM) | Potency Increase (Fold) |

|---|---|---|---|---|

| Various (17 lines) | Mixed (Lung, etc.) | Reported Range | Reported Range | 5 to 100-fold |

Amrubicinol, the active metabolite, demonstrated significantly greater potency than the parent compound across a panel of human cancer cell lines [1].

Table 2: In Vivo Antitumor Activity of Amrubicin in Human Lung Cancer Xenograft Models [1]

| Human Lung Cancer Xenograft | Tumor Growth Inhibition by Amrubicin (25 mg/kg, i.v.) |

|---|---|

| Five of Six Models | Substantial prevention of growth |

| Activity Profile | Confirmed activity as a single agent |

Preclinical Combination Therapy Studies

Research has explored the synergistic potential of amrubicin with other chemotherapeutic agents.

Table 3: In Vitro Drug Interaction Analysis of Amrubicinol with Other Agents [1]

| Combination Partner | Combination Index (CI) Value | Interpretation |

|---|---|---|

| Cisplatin | < 1 | Synergistic |

| Irinotecan | < 1 | Synergistic |

| Gefitinib | < 1 | Synergistic |

| Trastuzumab | < 1 | Synergistic |

| Vinorelbine | = 1 | Additive |

| Gemcitabine | > 1 | Antagonistic |

In vivo studies in human tumor xenograft models further confirmed that combinations of amrubicin with cisplatin, irinotecan, vinorelbine, trastuzumab, and tegafur/uracil caused significant tumor growth inhibition without markedly enhancing body weight loss, suggesting these combinations are well-tolerated [1]. A specific clinical dose-escalation study recommended a regimen of irinotecan (60 mg/m² on day 1) with amrubicin (35 mg/m²/day on days 1-3) every 3 weeks with G-CSF support for extensive-disease SCLC [2].

Detailed Experimental Protocols

The key methodologies from the foundational preclinical study are outlined below [1].

In Vitro Cell Proliferation Assay & Combination Index Analysis

- Cell Lines: A panel of human cancer cell lines was used, including SCLC (e.g., Lu-24, Lu-134), NSCLC (e.g., Lu-116, A549), and other cancer types. Cells were maintained in RPMI-1640 or DMEM supplemented with 10% FCS at 37°C in 5% CO₂.

- Procedure: Cells were plated in 96-well plates. After 24 hours, they were treated with serial dilutions of individual drugs or combined agents at a fixed concentration ratio for 72 hours.

- Viability Measurement: Cell viability was assessed using colorimetric assays like WST-1 or AlamarBlue.

- Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated for each agent. The interaction between drugs (synergism, additivity, antagonism) was quantitatively analyzed using the Chou and Talalay method, which calculates a Combination Index (CI).

In Vivo Xenograft Model Efficacy Studies

- Animal Model: Female athymic nude mice (BALB/c nu/nu) were used.

- Tumor Implantation: Human tumor fragments were implanted subcutaneously into the flanks of the mice.

- Study Design: Once established tumors reached a volume of 100-300 mm³, mice were randomized into treatment and control groups (n=6-8). Treatments were administered intravenously or intraperitoneally according to predefined schedules.

- Efficacy Evaluation:

- Tumor Volume was measured regularly and calculated using the formula: (smaller diameter)² × (larger diameter) / 2.

- Tumor Growth Inhibition was assessed by comparing the tumor volumes in treated versus control groups.

- Tolerability was monitored by tracking body weight as an indicator of overall toxicity.

The available search results provide a robust overview of amrubicin's preclinical profile, though the most current research appears to focus more on its clinical application. For the most complete information on its initial discovery and very early development, consulting the primary research articles from the early 2000s or directly from the developer (Dainippon Sumitomo Pharma) would be advisable.

References

Amrubicin synthesis and structural analogs

Structural Characteristics and Synthesis

Amrubicin is a third-generation, completely synthetic 9-aminoanthracycline, which distinguishes it from earlier anthracyclines produced by fermentation or semisynthetic processes [1] [2].

The table below summarizes the key structural features of amrubicin and how it compares to a classic anthracycline, doxorubicin.

| Feature | Amrubicin | Classic Anthracycline (e.g., Doxorubicin) |

|---|---|---|

| Origin | Fully synthetic [1] | Fermentation or semisynthetic [1] |

| 9-Position | Amino group [1] [3] | Hydroxyl group (as part of a carbonyl in doxorubicin) [3] |

| Sugar Moisty | Simple sugar moiety [1] | Daunosamine [1] |

| 4-Position | Lacks a methoxy group [3] | Methoxy group present [3] |

| 13-Position | Carbonyl group (ketone) [1] | Carbonyl group (ketone) in doxorubicin; 14-hydroxy in doxorubicin [3] |

| 3'-Position (Sugar) | Lacks an amino group [3] | Amino group present [3] |

While a complete, step-by-step experimental protocol for its synthesis is not fully detailed in the available literature, a key starting material and reaction are identified in a patent [4]. The synthesis begins with a 7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione derivative and involves a Ritter-type amidation reaction to introduce the critical 9-amino group [4]. The patent also notes that the synthetic process includes a glycosylation step to attach the sugar moiety to the aglycon anthracycline [4].

Mechanism of Action and Activation

Amrubicin functions primarily as a potent topoisomerase II (Topo II) inhibitor, and its activity depends on enzymatic activation within the body [1] [2] [5]. The following diagram illustrates its metabolic activation and primary mechanism.

Amrubicin is rapidly converted in the liver, kidney, and tumor tissues to its active metabolite, amrubicinol, by cytoplasmic carbonyl reductase [1] [2]. This active form is 20- to 220-fold more potent than the parent drug in vitro [1].

The primary mechanism involves:

- Stabilization of the Topoisomerase II-DNA complex: Amrubicinol stabilizes the cleavable complex formed by Topo II with DNA, preventing the relegation of double-strand DNA breaks [2] [5].

- Induction of DNA Damage and Apoptosis: The persistent double-strand breaks trigger activation of caspase-3 and -7, leading to programmed cell death [2].

Unlike doxorubicin, amrubicin and amrubicinol are much less potent in producing DNA intercalation, which is a secondary mechanism for other anthracyclines [1].

Pharmacological and Toxicity Profile

The pharmacological and clinical characteristics of amrubicin are summarized in the table below.

| Parameter | Details |

|---|---|

| Chemical Formula | C₂₅H₂₅NO₉ [2] |

| Metabolism | Primarily via reduction by cytoplasmic carbonyl reductase to amrubicinol; also by NADPH-P450 reductase and NAD(P)H-quinone oxidoreductase [2]. |

| Route of Elimination | Primarily hepatobiliary; urinary excretion is minor (2.7-19.6% of dose) [2]. |

| Protein Binding | 82.0 - 97.1% [2] |

| Half-Life | 20 - 30 hours [2] |

| Dose-Limiting Toxicity | Myelosuppression, primarily neutropenia and leukopenia [1] [2]. |

| Key Hematotoxicity Risk | Associated with NQO1 polymorphism (C609T), which leads to an unstable enzyme and may increase toxicity risk [3]. |

| Cardiotoxicity | Shows little delayed-type cardiotoxicity in animal models compared to doxorubicin [1]. |

Key Experimental Protocol for Mechanism Study

For researchers investigating the mechanism of action of amrubicin, the following methodology from a key study can serve as a reference [5].

Objective: To assess the formation of DNA-protein complexes and double-strand DNA breaks induced by amrubicin and amrubicinol, and to confirm the role of Topo II using a specific inhibitor.

Materials and Methods:

- Cell Culture: Use appropriate human cancer cell lines (e.g., CCRF-CEM or KU-2 cells). Maintain cells in recommended medium and conditions.

- Treatment Groups:

- Control group (vehicle only)

- Amrubicin treatment group

- Amrubicinol treatment group

- ICRF-193 (a catalytic Topo II inhibitor) group

- Combination group (Amrubicin or Amrubicinol + ICRF-193)

- DNA-Protein Complex Assay: Measure the formation of DNA-protein complexes using a filter-binding assay or an immunoblot-based method (e.g., the ICE assay).

- Analysis of DNA Strand Breaks: Quantify double-strand DNA breaks using techniques such as pulsed-field gel electrophoresis or the neutral comet assay.

- Cell Growth Inhibition Assay: Evaluate cytotoxicity using a standardized method like the MTT assay or clonogenic survival assay across all treatment groups.

Key Experimental Insight: The study demonstrated that pre-treatment with ICRF-193 antagonized the formation of DNA-protein complexes and double-strand breaks caused by amrubicin and amrubicinol. This confirms that the cell growth inhibition is specifically due to Topo II-mediated events rather than general DNA intercalation [5].

References

- 1. Next-generation anthracycline for the management of small ... [pmc.ncbi.nlm.nih.gov]

- 2. Amrubicin: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Amrubicin - an overview [sciencedirect.com]

- 4. EP2424851B1 - Methods for the synthesis of amrubicin [patents.google.com]

- 5. A New Antitumor Agent Amrubicin Induces Cell Growth ... [pmc.ncbi.nlm.nih.gov]

Amrubicin volume of distribution and protein binding

Quantitative Pharmacokinetic Profile of Amrubicin

The table below summarizes the key quantitative data for Amrubicin:

| Parameter | Value | Details / Conditions |

|---|---|---|

| Volume of Distribution | 1.4 times total body water [1] | Moderate volume of distribution [1]. |

| Protein Binding | 82.0 - 85.3% [1] | In patients with normal hepatic function [1]. |

| 91.3 - 97.1% [1] | In patients with hepatic impairment [1]. |

Detailed Experimental Data and Methodologies

The data for Amrubicin's volume of distribution and protein binding comes from specific clinical and preclinical studies.

- Volume of Distribution: The value is reported as a multiple of total body water, indicating a moderate distribution beyond the plasma compartment [1].

- Protein Binding: A dedicated study was performed to investigate the plasma protein binding of Amrubicin in two patient groups: those with hepatic impairment and those with normal liver function. The results showed a statistically significant difference, with higher binding observed in patients with compromised liver function [1].

Pharmacokinetic Pathway and Experimental Workflow

The following diagram illustrates the key metabolic pathway of Amrubicin and the subsequent measurement of its distribution and binding parameters.

Diagram of Amrubicin metabolism and parameter analysis.

The primary metabolic pathway involves the reduction of Amrubicin by the enzyme cytoplasmic carbonyl reductase to form its active metabolite, amrubicinol [1]. This metabolite is notable for its higher concentration in red blood cells (RBCs) compared to plasma [1]. Following the formation and distribution of amrubicinol, the key pharmacokinetic parameters, including volume of distribution and protein binding, are analyzed.

References

Pharmacokinetic Parameters of Amrubicin and Amrubicinol

The quantitative data from clinical studies is summarized in the table below.

| Parameter | Amrubicin | Amrubicinol | Study Details |

|---|---|---|---|

| Terminal Half-Life (Plasma/Blood) | 20-30 hours [1] | 53 hours (in blood) [2] | Single-agent administration. |

| Peak Plasma Concentration (Cmax) | Not Quantified | 2-4 hours post-amrubicin dose [2] | Observed after a 5-minute IV infusion. |

| Area Under Curve (AUC) Ratio | Reference | AUC~Amrubicinol~ / AUC~Amrubicin~ ≈ 0.67 (in blood) [2] | Molar ratio on day 3 of treatment. |

| Volume of Distribution | Moderate (≈1.4 x total body water) [1] | Extensive distribution into RBCs [1] | Amrubicinol RBC AUC 2.5 to 57.9x higher than in plasma [1]. |

| Plasma Clearance | Low (22% of total liver blood flow) [1] | Information not specifically available | Suggests a primarily non-renal clearance route. |

| Route of Elimination | Primarily hepatobiliary [1] | Primarily hepatobiliary [1] | Urinary excretion: 2.7-19.6% of dose (amrubicinol excretion > amrubicin) [1]. |

| Protein Binding | 82.0-97.1% [1] | Information not available | Higher binding observed in patients with hepatic impairment. |

Metabolism and Pharmacokinetic Pathway

The following diagram illustrates the metabolic pathway and key pharmacokinetic behaviors of Amrubicin in the body.

Detailed Experimental Protocols from Clinical Studies

The pharmacokinetic data is derived from specific clinical trial methodologies. Here are the protocols for key studies:

Phase I Study in Refractory/Relapsed Lung Cancer [3]

- Objective: Determine the Maximum Tolerated Dose (MTD) and characterize the pharmacokinetics.

- Dosing: Amrubicin was administered intravenously at doses of 30, 35, or 40 mg/m² on three consecutive days, every 3 weeks.

- PK Analysis: Blood samples were collected to determine the plasma concentration versus time profiles of amrubicin and amrubicinol. The Area Under the Curve (AUC) was calculated and found to increase with the amrubicin dose.

- Conclusion: The recommended Phase II dose was established at 35 mg/m²/day for 3 days every 3 weeks.

Phase I Study on PK and Cardiac Repolarization [2]

- Objective: Evaluate the pharmacokinetics and effect on the heart's QT interval in non-Japanese patients with solid tumors.

- Dosing: Patients received amrubicin at 40 mg/m²/day as a 5-minute infusion on days 1-3 of a 21-day cycle.

- PK Sampling: During cycle 1, serial blood and plasma samples were collected on days 1-9 for concentration analysis.

- Key Finding: This study provided the specific data on the 53-hour terminal half-life of amrubicinol in blood and its extensive distribution into erythrocytes.

Study in Patients with Hepatic Impairment [4]

- Objective: Compare the pharmacokinetics and safety in lung cancer patients with impaired versus normal hepatic function.

- Methodology: Patients with impaired hepatic function received adjusted doses of amrubicin based on their baseline liver function tests (total bilirubin, AST, ALT).

- Analysis: Pharmacokinetic parameters were estimated using non-compartmental analysis from concentration data obtained via liquid chromatography with tandem mass spectrometry (LC-MS/MS).

- Conclusion: With dose adjustment, exposure to amrubicin and amrubicinol in patients with hepatic impairment falls within the range observed in patients with normal liver function.

Important Considerations for Researchers

- Hepatic Function: The pharmacokinetics of amrubicin are significantly altered in patients with impaired hepatic function. Dosing must be adjusted based on baseline bilirubin and liver enzyme levels to avoid increased exposure and toxicity [4].

- Active Metabolite: The potent active metabolite, amrubicinol, has a much longer half-life than the parent drug and accumulates in red blood cells. This must be considered in PK/PD modeling and dosing schedule planning [1] [2].

- Safety Profile: The dose-limiting toxicity is myelosuppression, primarily neutropenia. Cardiotoxicity, a known class effect of anthracyclines, is also a risk, though one study found no clinically relevant QT interval prolongation at the 40 mg/m²/day for 3 days regimen [3] [1] [2].

References

- 1. Amrubicin: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Phase I study to assess the pharmacokinetics and ... [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I and Pharmacokinetic Study of Amrubicin, a ... [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of amrubicin in lung cancer patients with ... [sciencedirect.com]

Amrubicin dosing regimen 3 consecutive days every 3 weeks

Detailed Experimental Protocol

The following protocol synthesizes the standard methods used in clinical trials of amrubicin as a 3-day infusion every 3 weeks [1] [2] [3].

1. Drug Reconstitution and Administration

- Reconstitution: Reconstitute amrubicin hydrochloride powder with sterile water for injection.

- Dilution: Further dilute the reconstituted solution in 100-250 mL of normal saline or 5% glucose solution.

- Infusion: Administer via intravenous (IV) infusion over 5-10 minutes once daily [2] [3] [4].

2. Dosing Schedule

- The standard schedule is administration on Days 1, 2, and 3 of a 21-day (3-week) cycle [1] [2].

- Dosing is based on Body Surface Area (BSA). Proceed with treatment only if the patient's neutrophil count recovers to ≥1,500/mm³ and platelet count recovers to ≥100,000/mm³ [1].

3. Pre-medication and Supportive Care

- Pre-medication: Administer antiemetic prophylaxis, such as a 5-HT3 receptor antagonist, before each amrubicin infusion [2].

- Myelosuppression Management: Vigilant monitoring for myelosuppression is essential. Prophylactic use of Granulocyte Colony-Stimulating Factor (G-CSF) should be considered, especially for patients with prior severe neutropenia, as per guidelines [2].

4. Dose Modification Guidelines Dose adjustments are critical for managing toxicity, particularly in later lines of therapy. The following table summarizes key modification criteria:

| Parameter | Dose Adjustment Criteria |

|---|---|

| Hematologic Toxicity | If grade 4 neutropenia or thrombocytopenia occurs, consider dose reduction in subsequent cycles [1] [3]. |

| Febrile Neutropenia | A dose reduction is required for subsequent cycles [3]. |

| Hepatic/Renal Impairment | The safety profile in patients with organ dysfunction is not fully established. Use with caution and consider dose adjustments based on clinical judgment. |

| Third-line vs. Second-line | Reduce dose from 40 mg/m² to 35 mg/m² in the third-line setting due to cumulative toxicity and reduced bone marrow reserve [3]. |

Pharmacokinetic/Pharmacodynamic (PK/PD) and Mechanism Insights

Understanding amrubicin's mechanism and PK/PD is vital for protocol design and managing inter-patient variability.

Metabolism and Mechanism of Action The diagram below illustrates the metabolic activation and primary mechanism of amrubicin.

- Potent Metabolite: The active metabolite, amrubicinol, exhibits 20- to 220-fold more potent antitumor activity than the parent compound in vitro [1].

- Topoisomerase II Inhibition: The primary mechanism of cytotoxicity is the inhibition of DNA topoisomerase II, leading to stabilization of the DNA-topoisomerase II complex and subsequent apoptosis [1].

- PK/PD Correlates: A 2019 population PK/PD study found that the area under the curve (AUC) of amrubicinol is significantly correlated with the severity of neutropenia [2]. Patients with the SLC28A3 SNP (rs7853758) and poorer performance status may have a higher risk of severe neutropenia and may require a lower dose [2].

Application Notes for Researchers & Clinicians

- Dose Individualization: The standard 40 mg/m² dose may not be suitable for all patients. Population PK/PD modeling suggests that the optimal dose to prevent severe neutropenia can vary widely, with one study estimating a median of 22 mg/m² (range: 8-40 mg/m²) for high-risk patients [2].

- Evolving Clinical Context: Recent studies confirm that the efficacy and safety profile of amrubicin remains robust even in patients with extensive-stage SCLC who have been pretreated with immune checkpoint inhibitors, making it a viable second-line option in modern treatment sequences [5].

- Non-Cross Resistance: Preclinical data indicates that amrubicin and amrubicinol show some degree of non-cross-resistance with doxorubicin, which may be relevant for drug sequencing strategies [1].

References

- 1. Next-generation anthracycline for the management of small ... [pmc.ncbi.nlm.nih.gov]

- 2. Individual optimal dose of amrubicin to prevent severe ... [pmc.ncbi.nlm.nih.gov]

- 3. and Third-Line Chemotherapy for Small Cell Lung Cancer [sciencedirect.com]

- 4. Phase II Trial of Amrubicin for Second-Line Treatment ... [sciencedirect.com]

- 5. Efficacy and Safety of Amrubicin in Small Cell Carcinoma ... [pmc.ncbi.nlm.nih.gov]

Amrubicin second-line therapy small cell lung cancer

Introduction to Amrubicin in SCLC

Small cell lung cancer (SCLC) is an aggressive neuroendocrine tumor characterized by rapid growth and early metastasis, accounting for approximately 15% of all lung cancers [1] [2]. Despite initial sensitivity to first-line platinum-etoposide chemotherapy combined with immune checkpoint inhibitors (ICI), most patients relapse with resistant disease [1] [3]. Amrubicin, a synthetic 9-aminoanthracycline, has emerged as a pivotal second-line treatment option, particularly in Asia, demonstrating significant activity even in platinum-refractory disease [4].

The drug's importance has increased in the modern immunotherapy era, where understanding its efficacy following chemoimmunotherapy failure and managing its hematological toxicities have become critical clinical challenges [5] [6]. This document provides comprehensive application notes and experimental protocols to support preclinical and clinical investigation of amrubicin in SCLC.

Clinical Efficacy Data

Table 1: Clinical Trial Outcomes of Amrubicin in Relapsed SCLC

| Study Design | Patient Population | N | Dosage Regimen | ORR | Median PFS | Median OS | Key Findings |

|---|---|---|---|---|---|---|---|

| Phase II [4] | Platinum-refractory | 75 | 40 mg/m² days 1-3, q3w | 21.3% | 3.2 months | 6.0 months | Active in progressive disease during/first-line therapy |

| Retrospective [6] | Post-ICI era | 21 | 25-40 mg/m² days 1-3 + PEG | 52.4% | 4.7 months | 9.6 months | PEG reduced FN incidence to 4.8%, improved dose intensity |

| Retrospective [7] | Post-chemoimmunotherapy | 45 | 25-40 mg/m² days 1-3, q3-4w | 60.0% | - | - | NLR identified as significant prognostic biomarker |

| Retrospective [5] | Mixed (ICI & non-ICI 1L) | 91 | Not specified | - | 4.9 months* | 17.6 months* | *PFS and OS from start of first-line ICI-chemo |

Abbreviations: ORR: Objective Response Rate; PFS: Progression-Free Survival; OS: Overall Survival; q3w: Every 3 weeks; ICI: Immune Checkpoint Inhibitor; PEG: Pegfilgrastim; FN: Febrile Neutropenia; NLR: Neutrophil-to-Lymphocyte Ratio.

Recommended Clinical Administration Protocol

Patient Selection Criteria

- Indication: Second-line treatment for extensive-stage SCLC after failure of first-line platinum-based chemotherapy with or without ICIs [5] [2].

- Key Considerations: Efficacy observed in both sensitive and refractory relapses, though response rates are higher in sensitive disease (progression >90 days after first-line therapy) [4] [2].

Dosing and Administration

- Standard Dose: 35-45 mg/m² intravenous infusion over 5 minutes daily on days 1-3 of a 21-day cycle [6] [4].

- Dose Modification: Reduce to 25-35 mg/m² for patients with poor performance status (ECOG ≥2), extensive prior therapy, or pre-existing hematological compromise [6] [7].

- Premedication: Consider antiemetics based on institutional guidelines for moderately emetogenic chemotherapy.

Toxicity Management and Prophylaxis

- Hematological Toxicity: Grade 3-4 neutropenia occurs in 67% of patients without growth factor support [4].

- Pegfilgrastim Prophylaxis: Primary prophylactic pegfilgrastim (6mg subcutaneous on day 4) significantly reduces febrile neutropenia (4.8% vs 30.8%) and enables maintained dose intensity [6].

- Recommended Monitoring: Complete blood counts weekly, liver and renal function tests prior to each cycle, and cardiac function assessment (LVEF) every 2-3 cycles due to potential anthracycline cardiotoxicity [4].

Pharmacokinetics and Metabolism

Amrubicin undergoes rapid conversion to its active metabolite, amrubicinol (C-13 hydroxy metabolite), which demonstrates 10- to 100-fold greater cytotoxicity than the parent compound [8]. Pharmacokinetic studies following administration of 45 mg/m² daily for 3 days reveal:

- Amrubicin AUC(0-72): 13,490 ng·h/mL

- Amrubicinol AUC(0-72): 2,585 ng·h/mL

- Metabolic Ratio (amrubicinol:amrubicin AUC): 15.1 ± 4.6%

- Apparent Clearance: 15.4 L/h with high interindividual variability (CV=49.8%) [8]

Plasma concentrations of both compounds correlate with hematological toxicity severity, suggesting potential for therapeutic drug monitoring to optimize dosing [8].

Biomarkers for Response Prediction

Table 2: Prognostic and Predictive Biomarkers in Amrubicin-Treated SCLC

| Biomarker | Type | Measurement | Prognostic Value | Proposed Cut-off |

|---|---|---|---|---|

| Neutrophil-to-Lymphocyte Ratio (NLR) [7] | Inflammatory | Peripheral blood | Independent predictor of worse PFS and OS | Study-specific median |

| Advanced Lung Cancer Inflammation Index (ALI) [7] | Inflammatory/Nutritional | BMI × albumin/NLR | Significant predictor of OS in univariate analysis | Study-specific median |

| Amphiregulin (AREG) [9] | Resistance factor | Tumor tissue/serum ELISA | Confers resistance via EGFR activation | Not established |

| Prior ICI Maintenance [7] | Clinical factor | Treatment history | Associated with improved OS after AMR | N/A |

Recent evidence indicates that inflammatory and nutritional biomarkers, particularly NLR, show significant promise for predicting outcomes in patients receiving amrubicin after prior chemoimmunotherapy [7]. The duration from ICI administration to disease progression may also influence amrubicin efficacy, suggesting persistent immunological effects [7].

Experimental Protocols

In Vitro Cytotoxicity Assessment

Purpose: Evaluate amrubicin sensitivity and resistance mechanisms in SCLC cell lines.

Materials:

- SCLC cell lines (e.g., DMS53, H520)

- Amrubicin and amrubicinol stock solutions

- Cell culture reagents and 96-well plates

- MTT assay kit or alternative viability reagents

Methodology:

- Seed cells at optimal density (3-5×10³ cells/well) in 96-well plates

- After 24-hour incubation, treat with serially diluted amrubicin/amrubicinol (0.001-10 μM)

- Incubate for 72 hours under standard conditions (37°C, 5% CO₂)

- Assess viability using MTT assay: add 10μL MTT solution (5mg/mL), incubate 4 hours, dissolve formazan crystals in DMSO

- Measure absorbance at 570nm with reference filter at 630-650nm

- Calculate IC₅₀ values using nonlinear regression analysis [9]

Resistance Mechanism Investigation

Purpose: Identify and validate amrubicin resistance factors.

Amphiregulin-Mediated Resistance Protocol:

- Establish amrubicinol-resistant sublines (H520/R, DMS53/R) via stepwise selection over 6 months [9]

- Confirm resistance phenotype by comparing IC₅₀ values to parental lines

- Perform transcriptome analysis (microarray/RNA-seq) to identify upregulated genes (AREG consistently identified as top candidate) [9]

- Validate AREG overexpression via qRT-PCR and ELISA of conditioned media

- Functional validation via AREG siRNA knockdown or cetuximab co-treatment to restore drug sensitivity [9]

Mechanism of Action and Resistance

Diagram 1: Mechanism of amrubicin cytotoxicity and established resistance pathways in SCLC. Amphiregulin-mediated EGFR activation and MDR1 efflux represent key resistance mechanisms that can be targeted therapeutically [9].

Emerging Research Directions

Several promising research avenues are emerging:

Novel Resistance Mechanisms: Beyond amphiregulin, investigation into NOTCH signaling, MYC amplification, and neuroendocrine phenotype switching may reveal additional resistance pathways relevant to amrubicin response [3].

Sequencing with Immunotherapy: The impact of prior ICI treatment on amrubicin efficacy requires further exploration, with preliminary data suggesting inflammatory biomarkers may predict outcomes [5] [7].

Combination Strategies: Based on resistance mechanisms, rational combinations with EGFR inhibitors or NOTCH pathway modulators warrant preclinical investigation [9] [3].

Conclusion

Amrubicin remains a cornerstone of second-line SCLC therapy with demonstrated efficacy in the post-immunotherapy era. Optimal management requires careful attention to dose individualization, proactive hematological support, and consideration of emerging biomarkers. Further research into resistance mechanisms and novel combinations may enhance its therapeutic index and address the critical unmet need in relapsed SCLC.

References

- 1. Mechanisms of immunotherapy resistance in small cell ... [pmc.ncbi.nlm.nih.gov]

- 2. Second-Line Treatment Options for Small-Cell Lung Cancer [mdpi.com]

- 3. Strategies to Target Chemoradiotherapy Resistance in ... [mdpi.com]

- 4. Phase II study of amrubicin as second-line therapy in ... [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy of second line and subsequent treatments of small ... [sciencedirect.com]

- 6. Safety and efficacy of amrubicin with primary prophylactic ... [pubmed.ncbi.nlm.nih.gov]

- 7. Prognostic biomarkers for extensive-stage small cell lung ... [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of Amrubicin and Its Active Metabolite ... [pubmed.ncbi.nlm.nih.gov]

- 9. Amphiregulin as a Novel Resistance Factor for Amrubicin ... [ar.iiarjournals.org]

Amrubicin intravenous administration preparation

Quantitative Data on Amrubicin

Table 1: Pharmacokinetic Parameters of Amrubicin and Amrubicinol

| Parameter | Amrubicin | Amrubicinol (Active Metabolite) | Notes & Sources |

|---|---|---|---|

| Typical Dose | 35-45 mg/m² | (Metabolite of parent drug) | Administered as a 5-minute IV infusion on days 1-3 of a 3-4 week cycle [1] [2]. |

| AUC (0-72h) | ~13,490 ng·h/mL | ~2,585 ng·h/mL | Values reported at a dose of 45 mg/m² over 3 days [3]. |

| Clearance | Low (22% of liver blood flow) | Information not specified in sources | [4] |

| Volume of Distribution | 1.4 x total body water | Information not specified in sources | Considered a moderate volume of distribution [4]. |

| Protein Binding | 82.0 - 97.1% | Information not specified in sources | Percentage range depends on patient's hepatic function [4]. |

| Half-Life | 20 - 30 hours | Information not specified in sources | [4] |

| Primary Elimination | Hepatobiliary | Hepatobiliary | Urinary excretion is minor (2.7-19.6% of dose) [4]. |

Table 2: Clinical Efficacy and Safety Profile

| Aspect | Data | Context & Sources |

|---|---|---|

| Overall Response Rate | 32.5% | In relapsed SCLC patients after prior therapy [2]. |

| Median Progression-Free Survival | 3.4 - 4.1 months | In patients with relapsed SCLC [2]. |

| Median Overall Survival | 7.5 - 9.9 months | In patients with relapsed SCLC [2]. |

| Dose-Limiting Toxicity | Myelosuppression (Neutropenia) | [1] [4] |

| Grade ≥3 Neutropenia | 57.5% | Observed in a recent study [2]. |

| Grade ≥3 Febrile Neutropenia | 10.0% | Observed in a recent study [2]. |

| Other Frequent Toxicities | Leukopenia, Mucositis, Nausea, Vomiting, Alopecia | [4] |

Experimental Protocols

1. Clinical Dosing and Administration

- Dosing Regimen: Amrubicin is typically administered at a dose of 35-40 mg/m² intravenously over 5 minutes, for three consecutive days (Days 1-3), in a 3 to 4-week cycle [1]. Recent studies also use doses ranging from 25-45 mg/m² [2].

- Premedication: Prophylactic use of serotonin (5-HT3) receptor antagonists is recommended to prevent nausea and vomiting [1].

- Supportive Care: The use of Granulocyte-Colony Stimulating Factor (G-CSF) is critical. It can be used as treatment for established grade 4 neutropenia or febrile neutropenia [1], or as prophylaxis at the physician's discretion to prevent these complications [2].

2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling A population PK/PD model has been developed to individualize dosing and prevent severe neutropenia [1].

- Methodology: The model connects the pharmacokinetics of amrubicin and amrubicinol to a semi-mechanistic model of absolute neutrophil count (ANC) time course.

- Key Covariates: The final model incorporates several patient-specific factors:

- Body Surface Area (BSA) as a covariate for clearance and volume of distribution.

- Genetic Polymorphism: A specific single nucleotide polymorphism in the SLC28A3 gene (rs7853758).

- Performance Status (PS) of the patient.

- Application: This model can be used to simulate optimal doses. For example, one analysis estimated the median optimal dose to prevent grade 4 neutropenia was 22 mg/m² (range: 8-40 mg/m²) for susceptible patients [1].

Mechanism of Action and Metabolic Pathway

The following diagram illustrates the mechanism of action and metabolic pathway of amrubicin.

Critical Gaps and Further Research Needs

A significant gap identified in the available literature is the lack of detailed, step-by-step instructions for the reconstitution and dilution of the amrubicin lyophilized powder for intravenous infusion. Parameters such as:

- The specific diluent required.

- The volume of diluent to add.

- The final concentration of the reconstituted solution.

- Compatibility with IV bags and infusion lines.

- In-use stability conditions and time.

For definitive preparation protocols, you must consult the official manufacturer's prescribing information or relevant hospital compounding guidelines, as these are the authoritative sources for such critical procedures.

References

- 1. Individual optimal dose of amrubicin to prevent severe ... [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of amrubicin monotherapy after ... [link.springer.com]

- 3. Pharmacokinetics of Amrubicin and Its Active Metabolite ... [pubmed.ncbi.nlm.nih.gov]

- 4. : Uses, Interactions, Mechanism of Action | DrugBank Online Amrubicin [go.drugbank.com]

Comprehensive Application Notes and Protocols: Amrubicin IC₅₀ Determination in Cell Culture Models

Introduction to Amrubicin and Its Research Context

Amrubicin hydrochloride is a completely synthetic 9-aminoanthracycline derivative that has demonstrated significant antitumor activity against various cancer types, particularly lung cancer models. As a potent topoisomerase II inhibitor, amrubicin intercalates into DNA and stabilizes the topoisomerase II-DNA complex, preventing DNA re-ligation and leading to DNA break accumulation and apoptosis. Unlike earlier anthracyclines, amrubicin exhibits a distinct resistance profile, often remaining effective in cell lines resistant to doxorubicin and other anthracyclines due to its enhanced cellular accumulation and distribution properties. This characteristic makes it particularly valuable for investigating resistance mechanisms in cancer cell models [1] [2] [3].

Determining the half-maximal inhibitory concentration (IC₅₀) of amrubicin in cell culture systems represents a fundamental methodology in oncology drug discovery and development. This parameter quantifies the concentration of amrubicin required to reduce cell viability by 50% under controlled experimental conditions, providing critical information about drug potency, cellular sensitivity, and potential resistance patterns. The accurate determination of IC₅₀ values enables researchers to compare amrubicin's efficacy across different cell line models, identify sensitive and resistant cellular phenotypes, and design rational combination therapies with other chemotherapeutic agents [4] [5].

The following application notes and protocols provide detailed methodologies for determining amrubicin IC₅₀ values in cell culture systems, with specific considerations for this particular anthracycline derivative. These protocols incorporate optimal assay conditions, appropriate cell line models, and validated detection methods that have been successfully employed in peer-reviewed studies investigating amrubicin's antitumor activity. Special attention is given to the unique properties of amrubicin and its active metabolite, amrubicinol, which demonstrates 5-100 times greater cytotoxic activity than the parent compound in various human cancer cell lines [4] [2].

Materials and Equipment

Required Reagents and Cell Lines

Table 1: Essential Reagents for Amrubicin IC₅₀ Determination

| Category | Specific Items | Application Notes |

|---|---|---|

| Cell Lines | Human lung cancer cell lines (A549, PC-6, Lu-24, Lu-134, LX-1, H520, Calu-1), Breast cancer (BT-474), Ovarian cancer explants | Select based on research focus; lung cancer lines most extensively validated for amrubicin studies [4] [6] [7] |

| Culture Media | RPMI-1640, DMEM, F-12 medium supplemented with 10% FBS, 2-4 mM L-glutamine, antibiotics (penicillin/streptomycin) | Maintain cells at 37°C in 5% CO₂/95% air; specific medium varies by cell line [4] [6] |

| Viability Assays | WST-1, AlamarBlue, Cell Counting Kit-8 (CCK-8) | Colorimetric assays preferred for amrubicin studies; incubation typically 1-4 hours at 37°C [4] [6] |

| Key Reagents | This compound, DMSO (sterile, cell culture grade), Phosphate buffered saline (PBS), Trypsin-EDTA solution | Reconstitute amrubicin according to manufacturer specifications; use fresh preparations for optimal activity |

Specialized Equipment

- Cell culture incubator maintaining 37°C with 5% CO₂ humidified atmosphere

- Biosafety cabinet (Class II) for sterile procedures

- Inverted phase-contrast microscope for cell morphology assessment

- Automated cell counter or hemocytometer for cell quantification

- Multi-channel pipettes for efficient reagent dispensing in 96-well formats

- Microplate reader capable of measuring absorbance (450 nm for WST-1/CCK-8) or fluorescence (Excitation 530-560 nm/Emission 580-610 nm for AlamarBlue)

- CO₂-resistant plates (96-well flat bottom plates recommended for optimal optical properties in absorbance readings)

Cell Line Preparation and Plating Protocols

Cell Culture Maintenance and Expansion

Proper cell line maintenance is critical for generating reproducible and reliable IC₅₀ data for amrubicin. Cells should be maintained in their recommended culture media and routinely passaged to maintain logarithmic growth prior to experimentation. The passage number should be carefully documented, with experiments ideally conducted between passages 5-25 after thawing to maintain genetic stability and consistent phenotypic responses. Cells should be monitored for mycoplasma contamination regularly using appropriate detection methods, as contamination can significantly alter drug sensitivity profiles [4] [5].

For preparation toward IC₅₀ determination, cells should be harvested at approximately 70-80% confluence using standard trypsinization procedures. Following detachment, cell viability should be assessed using trypan blue exclusion or similar methods, with viability exceeding 90% required for proceeding with experimental plating. Cell concentration should be accurately determined using an automated cell counter or hemocytometer, and suspensions adjusted to appropriate densities in complete culture medium specific to the experimental plating requirements outlined below [6].

Experimental Plating Procedures

Table 2: Cell Seeding Densities for Common Cancer Cell Lines in Amrubicin IC₅₀ Assays

| Cell Line | Cancer Type | Seeding Density (cells/well in 96-well plate) | Adherence Time (hours) | Reference |

|---|---|---|---|---|

| A549 | Lung adenocarcinoma | 1×10³ | 24 | [6] |

| Calu-1 | Squamous cell lung carcinoma | 1×10³ | 24 | [6] |

| H520 | Squamous cell lung carcinoma | 2×10³ | 24 | [6] |

| BT-474 | Breast ductal carcinoma | 5×10³ | 24 | [4] |

| LX-1 | Small cell lung cancer | 2-5×10³ | 24 | [4] [7] |

The experimental workflow for cell plating follows a standardized procedure to ensure consistency:

Following the 24-hour adherence period, but prior to compound addition, plates should be visually inspected using an inverted microscope to confirm uniform cell distribution, appropriate cell density, and healthy morphological appearance. Any wells showing unusual characteristics or contamination should be excluded from subsequent analysis.

Compound Preparation and Treatment Protocol

Amrubicin Stock Solution and Serial Dilution

This compound should be reconstituted in sterile dimethyl sulfoxide (DMSO) to prepare a primary stock solution, typically at a concentration of 10-50 mM. This stock solution can be aliquoted and stored at -20°C or -80°C for extended periods, with protection from light to prevent compound degradation. For IC₅₀ determination experiments, a secondary intermediate stock solution is prepared by diluting the primary stock in complete cell culture medium, with final DMSO concentrations not exceeding 0.1% in any treatment condition to maintain cellular viability [4] [6].

An 11-point serial dilution series is recommended for comprehensive IC₅₀ determination, typically spanning a concentration range of 0.1 nM to 100 μM for amrubicin. The specific range may be adjusted based on preliminary experiments or literature values for particular cell line models. The following dilution scheme has been successfully employed in published amrubicin studies:

Each experimental plate should include appropriate controls: vehicle control wells (medium with equivalent DMSO concentration but no amrubicin) to represent 100% cell viability, and blank wells (medium without cells) for background subtraction in absorbance or fluorescence measurements.

Treatment Administration and Incubation

Following the 24-hour cell adherence period, culture medium should be carefully aspirated from the wells and replaced with the prepared amrubicin dilution series or control solutions. Each concentration should be tested in a minimum of three technical replicates to account for experimental variability. For time course studies, a standard 72-hour continuous exposure has been most frequently employed in amrubicin sensitivity studies, though shorter exposures (24-48 hours) may be appropriate for specific experimental objectives [4] [6] [7].

Following compound addition, plates should be returned to the humidified 37°C incubator with 5% CO₂ for the duration of the treatment period. To minimize edge effects and evaporation, it is recommended to include PBS in peripheral wells or use specialized plates with evaporation barriers. For extended incubation periods exceeding 48 hours, the inclusion of an intermediate feeding step with fresh compound may be necessary to maintain consistent drug exposure, though this is not typically required for 72-hour exposures [5].

Viability Assessment and Data Analysis

Cell Viability Measurement

Following the 72-hour amrubicin exposure period, cell viability should be assessed using validated colorimetric or fluorometric methods. For most amrubicin sensitivity studies, tetrazolium salt-based assays (WST-1, CCK-8) or resazurin reduction assays (AlamarBlue) have been successfully employed. The specific procedure varies by detection method:

WST-1/CCK-8 Assay: Add 10 μL of WST-1 or CCK-8 solution directly to each well containing 100 μL of culture medium. Incubate plates for 1-4 hours at 37°C, then measure absorbance at 450 nm using a microplate reader, with a reference wavelength of 600-650 nm to correct for background interference [4].

AlamarBlue Assay: Add AlamarBlue reagent to achieve a final concentration of 10% (v/v) in each well. Incubate for 1-4 hours at 37°C, then measure fluorescence using excitation at 530-560 nm and emission at 580-610 nm [4].

Viability measurements should be performed while cells remain in culture conditions to prevent alterations in metabolic state. The measurement timepoint should be determined empirically by monitoring the development of the colorimetric or fluorometric signal, ensuring that measurements are taken during the linear phase of signal development before saturation occurs.

IC₅₀ Calculation and Data Interpretation

Raw absorbance or fluorescence values should first be corrected by subtracting the average blank well readings. The percentage of cell viability for each amrubicin concentration is then calculated using the formula:

% Viability = (Corrected Sample Absorbance / Corrected Vehicle Control Absorbance) × 100

The IC₅₀ value is determined by fitting the concentration-response data to a nonlinear regression model, with the four-parameter logistic (4PL) model most commonly employed:

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) × HillSlope))

Where Y represents the response (% viability), X represents the logarithm of amrubicin concentration, Top and Bottom represent the upper and lower plateaus of the curve, and HillSlope describes the steepness of the curve. This analysis can be performed using specialized software such as GraphPad Prism, R, or similar statistical packages.

Table 3: Reported IC₅₀ Values for Amrubicin in Various Cancer Cell Lines

| Cell Line | Cancer Type | Reported IC₅₀ Range | Exposure Duration | Assay Method | Reference |

|---|---|---|---|---|---|

| A549 | Lung adenocarcinoma | 400 nM (as single agent) | 72 hours | WST-1 | [6] |

| Calu-1 | Squamous cell lung carcinoma | ~2 μM (as single agent) | 72 hours | CCK-8 | [6] |

| H520 | Squamous cell lung carcinoma | ~4 μM (as single agent) | 72 hours | CCK-8 | [6] |

| Multiple lung lines | Various lung cancers | Variable across cell lines | 72 hours | WST-1/AlamarBlue | [4] |

Advanced Experimental Applications

Combination Studies with Other Therapeutics

Amrubicin is frequently investigated in combination with other chemotherapeutic agents, requiring specialized experimental designs and analysis methods. For combination studies, both compounds are typically tested in a matrix dilution scheme that explores multiple ratio combinations. The resulting data are analyzed using the combination index (CI) method of Chou and Talalay, where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism [4].